molecular formula C5H3Cl2N3O2 B019427 2,6-Dichloro-3-nitropyridin-4-amine CAS No. 2897-43-0

2,6-Dichloro-3-nitropyridin-4-amine

Cat. No.: B019427
CAS No.: 2897-43-0
M. Wt: 208 g/mol
InChI Key: KJVKGYRFRFXCQQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitropyridin-4-amine is an organic compound with the molecular formula C5H3Cl2N3O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases.

Mode of Action

It’s known that the reaction mechanism of nitropyridines, a class of compounds to which 2,6-dichloro-3-nitropyridin-4-amine belongs, involves a nitro group migrating from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

Given its potential role as a tyrosine kinase inhibitor , it may impact pathways involving cell growth, differentiation, and survival.

Pharmacokinetics

It’s soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body.

Result of Action

Similar compounds have been shown to inhibit the growth of lymphoma cells in vitro , suggesting potential anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-nitropyridin-4-amine typically involves the nitration of 2,6-dichloropyridine. One common method includes dissolving 4-aminopyridine in sulfuric acid to form a sulfate salt. Nitric acid is then slowly added to the solution at a controlled temperature to achieve nitration. The reaction mixture is filtered, washed with water, and crystallized to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in bulk by several chemical manufacturers worldwide .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridines.

    Reduction: Formation of 2,6-dichloro-3-aminopyridine.

    Oxidation: Formation of pyridine N-oxides.

Scientific Research Applications

2,6-Dichloro-3-nitropyridin-4-amine is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor antagonists.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVKGYRFRFXCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300391
Record name 2,6-Dichloro-3-nitropyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2897-43-0
Record name 2897-43-0
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Record name 2,6-Dichloro-3-nitropyridin-4-amine
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Record name 2,6-dichloro-3-nitropyridin-4-amine
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino-2,6-dichloropyridine (1.07 g, 6.56 mmol) in conc H2SO4 (3.5 mL) was added 0.50 mL of 70% HNO3 (7.94 mmol) at room temperature. The mixture was stirred at 55° C. for 15 h, then poured into ice-H2O (70 mL). To this mixture was added 40% aq. NaOH slowly to adjust the pH to 10. The precipitate was filtered, washed with water and dried to give 1.052 g (77%) of 23 as a pale yellow powder, mp 136°-8° C. 1H NMR (CDCl3) δ 6.116 (bs, 2H), 6.750 (s, 1H). It was used for the next reaction without further purification.
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1.07 g
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77%

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-4-aminopyridine (5.0 g, 30.6 mmol) in conc. H2SO4 (25 mL) at 0° C. in an ice-acetone bath was added 90% HNO3 (10 mL) dropwise. The reaction mixture was warmed to ambient temperature and stirred for 1 h then poured onto ice (100 g). The solid precipitate was isolated by filtration, washed with cold H2O and dried under high vacuum. The resulting solid was dissolved in conc. H2SO4 (50 mL) and heated at 100° C. for 20 min. The reaction mixture was poured onto ice (150 g) and neutralized with conc. NH4OH while maintaining the temperature below 20° C. The precipitate was isolated by filtration, washed with cold H2O, and dried to yield the title compound. MS: m/z=209 (M+1).
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10 mL
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25 mL
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Synthesis routes and methods III

Procedure details

2,6-Dichloropyridin-4-amine can be added in portions to concentrated sulfuric acid, followed by the addition of fuming nitric acid to provide 2,6-dichloro-3-nitropyridin-4-amine. The reaction is typically performed at reduced temperature before warming to ambient temperature. 2,6-Dichloro-3-nitropyridin-4-amine can be reacted with N-bromosuccinimide in acetic acid to provide 3-bromo-2,6-dichloro-5-nitropyridin-4-amine. The reaction is typically performed at elevated temperature. Reduction of -bromo-2,6-dichloro-5-nitropyridin-4-amine with Raney nickel and hydrogen gas can provide 5-bromo-2,6-dichloropyridine-3,4-diamine. The reaction may be performed at ambient temperature in a solvent such as but not limited to ethanol. 7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine can be prepared by reacting 5-bromo-2,6-dichloropyridine-3,4-diamine with triethyl orthoformate and acetic anhydride. The reaction is typically performed at elevated temperature. N,N,N′,N′-Tetramethylethylenediamine can be added to 7-bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine followed by the addition of n-butyllithium and then dry carbon dioxide gas to provide 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid. The reaction is typically performed at reduced temperature in a solvent such as but not limited to tetrahydrofuran, hexane, and the like, or mixtures thereof. A mixture of 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid and thionyl chloride can be refluxed together and concentrated, followed by the addition of aqueous ammonia at reduced temperature in a solvent such as but not limited to tetrahydrofuran to provide 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxamide. Phosphorus oxychloride can be reacted with 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxamide at elevated temperature to provide 4,6-dichloro-1H-imidazol-[4,5-c]pyridine-7-carbonitrile. A base such as but not limited to triethylamine can be reacted with 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carbonitrile, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride to provide 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine-7-carbonitrile. The reaction is typically performed at low temperature followed by warming to ambient temperature, in a solvent such as but not limited to tetrahydrofuran. Compounds of formula (12), can be prepared by reacting 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine-7-carbonitrile with an organozinc compound of formula (2A), wherein Z, A, R1, and n are as described herein and XA is a halide. The reaction typically involves the use of heat and a nickel or palladium catalyst such as but not limited to bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0) in a solvent such as but not limited to N-methylpyrrolidone, tetrahydrofuran, or mixtures thereof. A compound of formula (IA) wherein B, R2, R3, and m are as described herein, can be reacted with compounds of formula (12) in the presence of a base such as but not limited to N,N-diisopropylethylamine or cesium carbonate to provide compounds of formula (13). The reaction typically requires the use of heat and a solvent such as but not limited to 1,4-dioxane or toluene. Compounds of formula (13) can be heated in a mixture of concentrated sulfuric acid and water to provide compounds of formula (14), which are representative of the compounds of Formula (I).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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